molecular formula C9H8F4O B14052233 1,2-Difluoro-5-difluoromethoxy-3-ethylbenzene

1,2-Difluoro-5-difluoromethoxy-3-ethylbenzene

Cat. No.: B14052233
M. Wt: 208.15 g/mol
InChI Key: QPIPUQCAGCYWQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Difluoro-5-difluoromethoxy-3-ethylbenzene is an organic compound with the molecular formula C9H8F4O and a molecular weight of 208.15 g/mol . This compound is characterized by the presence of two fluorine atoms and a difluoromethoxy group attached to a benzene ring, along with an ethyl group. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

The synthesis of 1,2-Difluoro-5-difluoromethoxy-3-ethylbenzene involves several steps, typically starting with the fluorination of a suitable benzene derivative. The reaction conditions often include the use of fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled temperatures and pressures . Industrial production methods may involve large-scale fluorination processes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,2-Difluoro-5-difluoromethoxy-3-ethylbenzene undergoes various chemical reactions, including:

Scientific Research Applications

1,2-Difluoro-5-difluoromethoxy-3-ethylbenzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1,2-Difluoro-5-difluoromethoxy-3-ethylbenzene involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable compound in drug design and development. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects .

Comparison with Similar Compounds

1,2-Difluoro-5-difluoromethoxy-3-ethylbenzene can be compared with other fluorinated benzene derivatives, such as:

Properties

Molecular Formula

C9H8F4O

Molecular Weight

208.15 g/mol

IUPAC Name

5-(difluoromethoxy)-1-ethyl-2,3-difluorobenzene

InChI

InChI=1S/C9H8F4O/c1-2-5-3-6(14-9(12)13)4-7(10)8(5)11/h3-4,9H,2H2,1H3

InChI Key

QPIPUQCAGCYWQD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)OC(F)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.